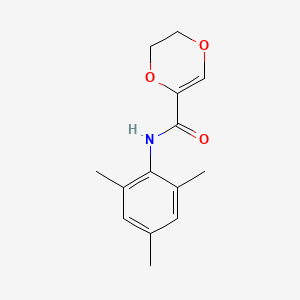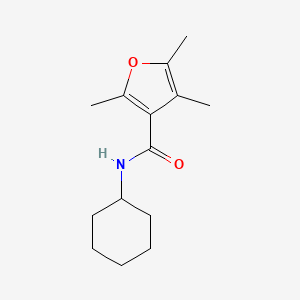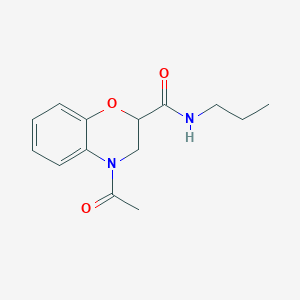
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate, also known as AI-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biochemistry. AI-2 is a small molecule that has a unique chemical structure, which makes it a promising candidate for several research studies.
Mécanisme D'action
The mechanism of action of (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is not fully understood, but it is believed to involve the inhibition of several cellular pathways. In cancer cells, this compound has been shown to inhibit the activity of several enzymes that are involved in cell proliferation and survival. In bacterial cells, this compound has been shown to interfere with quorum sensing, a process by which bacteria communicate with each other.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the target organism. In cancer cells, this compound has been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death. In bacterial cells, this compound has been shown to disrupt biofilm formation and inhibit virulence.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is its unique chemical structure, which makes it a promising candidate for several research studies. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and safety precautions in the laboratory.
Orientations Futures
There are several future directions for research on (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate. In medicine, this compound could be further studied for its potential use in cancer therapy and as an antibacterial agent. In agriculture, this compound could be further studied for its potential use as a plant growth regulator and biopesticide. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as biochemistry and biotechnology.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and potential applications make it a promising candidate for several research studies. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of (2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves a multi-step process that requires the use of several chemical reagents and techniques. The most common method for synthesizing this compound is through the reaction between 2-anilino-2-oxoacetic acid ethyl ester and 5-iodo-2-furfural in the presence of a base catalyst such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been extensively studied for its potential applications in several scientific fields. In medicine, this compound has been shown to possess anticancer properties, and it has been used as a lead compound for developing new drugs. This compound has also been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of several bacterial strains.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been shown to promote plant growth and increase crop yield. This compound has also been studied for its potential use as a biopesticide, as it has been shown to have insecticidal properties.
Propriétés
IUPAC Name |
(2-anilino-2-oxoethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO4/c16-13-8-6-12(21-13)7-9-15(19)20-10-14(18)17-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWKVAVQJCSNPR-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C=CC2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)/C=C/C2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)

![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)